1-(Aminomethyl)-5-fluoronaphthalene
Description
1-(Aminomethyl)-5-fluoronaphthalene is a fluorinated naphthalene derivative featuring an aminomethyl (-CH₂NH₂) group at the 1-position and a fluorine atom at the 5-position.
Properties
IUPAC Name |
(5-fluoronaphthalen-1-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRUIOSRMBMULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-5-fluoronaphthalene can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This involves the reaction of 1-fluoronaphthalene with an amine source under specific conditions to introduce the aminomethyl group.
Reductive Amination: This method involves the reaction of 1-fluoronaphthalene with an aldehyde or ketone followed by reduction to introduce the aminomethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts may be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-5-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of aminomethylated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced aminomethylated naphthalenes.
Substitution: Halogenated and alkylated naphthalenes.
Scientific Research Applications
Chemistry
1-(Aminomethyl)-5-fluoronaphthalene serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:
- Oxidation : Can be oxidized to form naphthoquinones.
- Reduction : Leads to aminomethylated derivatives.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at different positions on the naphthalene ring.
Biology
This compound is studied for its potential biological activity and interactions with biomolecules. Its structural features allow it to interact with specific molecular targets such as enzymes and receptors, leading to various biological responses.
Medicine
Research indicates that this compound may have significant pharmacological properties, including:
- Anticancer Activity : Similar compounds have shown cytotoxic effects on cancer cells.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic processes.
Industry
In industrial applications, this compound is employed in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialty chemicals with distinct functionalities.
Study on Enzyme Interaction
Research has demonstrated that fluorinated derivatives can inhibit cysteine proteases, which are crucial in metastatic processes. This suggests that this compound may exhibit similar inhibitory effects.
Toxicity Assessment
Studies assessing the cytotoxicity of structurally related compounds indicated that this compound could affect DNA integrity in cellular models, warranting further investigation into its safety profile.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-5-fluoronaphthalene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations :
- Toxicity: Unlike sulfonamide- or azo-substituted derivatives (e.g., 1-Amino-2-(4-chlorophenylazo)-naphthalene-5-sulfonamide), fluorinated aminomethylnaphthalenes are hypothesized to exhibit lower acute toxicity, though comprehensive toxicological data are lacking .
Biological Activity
1-(Aminomethyl)-5-fluoronaphthalene is a fluorinated aromatic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its naphthalene backbone with an aminomethyl group and a fluorine atom at the 5-position. The molecular formula is , and it has a molecular weight of approximately 179.2 g/mol. The presence of the fluorine atom enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions, while the fluorine atom may participate in halogen bonding, influencing the activity of target molecules. These interactions can lead to various biological responses, including modulation of enzyme activity and receptor signaling pathways.
1. Pharmacological Properties
Research indicates that this compound exhibits notable pharmacological properties:
- Anticancer Activity : Similar compounds have shown cytotoxic effects on cancer cells by disrupting cellular functions and inducing apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, potentially affecting pathways related to cancer progression and inflammation .
2. Case Studies
Several studies have explored the biological implications of this compound:
- Study on Enzyme Interaction : A study demonstrated that fluorinated derivatives can inhibit cysteine proteases, which are crucial in metastatic processes. This suggests that this compound may have similar inhibitory effects .
- Toxicity Assessment : Research assessing the cytotoxicity of structurally related compounds indicated that this compound could affect DNA integrity in cellular models, warranting further investigation into its safety profile.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Aminomethyl)-2-fluoronaphthalene | Fluorine at position 2 | Moderate cytotoxicity |
| 1-(Aminomethyl)-3-fluoronaphthalene | Fluorine at position 3 | Lower enzyme inhibition |
| 1-(Aminomethyl)-4-fluoronaphthalene | Fluorine at position 4 | Similar reactivity but distinct effects |
This table highlights how variations in the position of the fluorine atom can significantly influence the biological properties and reactivity of these compounds.
Research Applications
The compound's unique structural features make it a valuable intermediate in organic synthesis, particularly in pharmaceutical development. Its potential applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
